REACTION_CXSMILES
|
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])=[O:7])=[CH:4][N:3]=1.[NH2:16][NH2:17].C1(C)C=CC=CC=1>C(O)(C)C>[NH:16]([C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])=[O:7])=[CH:4][N:3]=1)[NH2:17]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)NCCCOC)C=C1
|
Name
|
|
Quantity
|
4.53 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a tan oil which
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=C(C(=O)NCCCOC)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |